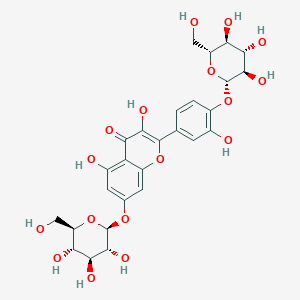

Quercetin 7,4'-diglucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quercetin 7,4'-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 7 and 4'. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of flavonols, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside and a trihydroxyflavone.

Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Quercetin 7,4'-diglucoside exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Research indicates that the antioxidant activity of quercetin derivatives varies with their structural modifications. Specifically, the substitution of hydroxyl groups with glucose moieties can influence the radical stability and overall antioxidant capacity .

Comparative Antioxidant Activity Table

| Compound | Antioxidant Activity (Rank) |

|---|---|

| Quercetin | Highest |

| Quercetin-4'-O-glucoside | High |

| Quercetin-5-O-glucoside | Moderate |

| Quercetin-7-O-glucoside | Lower |

| Quercetin-3-O-glucoside | Lowest |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects through various mechanisms. It inhibits pro-inflammatory cytokines and mediators, which can help in managing chronic inflammatory conditions. Studies have shown that quercetin can modulate pathways involved in inflammation, such as the NF-kB signaling pathway .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, lung, and colon cancers. For instance:

- Breast Cancer : Quercetin enhances apoptosis in MCF-7 cells and sensitizes them to chemotherapy agents like doxorubicin .

- Liver Cancer : Nano-quercetin formulations have been developed to improve bioavailability and target liver tumors effectively .

Case Studies on Anticancer Effects

-

Breast Cancer Study :

- Objective : To evaluate the effects of quercetin on MCF-7 cells.

- Findings : Increased mRNA expression related to apoptosis; reduced multidrug resistance protein expression.

-

Liver Cancer Study :

- Objective : To assess the efficacy of quercetin-loaded nanoparticles.

- Findings : Inhibition of tumor growth by approximately 59% in HepG2 cell lines.

Cardiovascular Health

This compound may also play a role in cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties contribute to the protection against oxidative damage associated with cardiovascular diseases .

Applications in Food Industry

Due to its health benefits, this compound is increasingly utilized as a natural preservative and functional ingredient in food products. Its antioxidant properties help extend shelf life and enhance nutritional value .

Propiedades

Número CAS |

42900-82-3 |

|---|---|

Fórmula molecular |

C27H30O17 |

Peso molecular |

626.52 |

Nombre IUPAC |

3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1 |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.